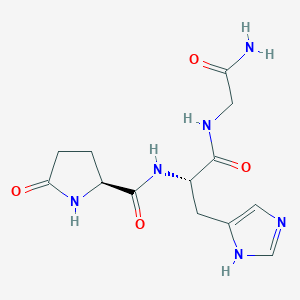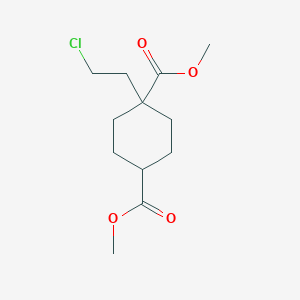
Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate
Vue d'ensemble
Description
Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate is an organic compound with a complex structure, featuring a cyclohexane ring substituted with a 2-chloroethyl group and two ester functional groups
Applications De Recherche Scientifique
Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Polymer Chemistry: Utilized in the synthesis of specialized polymers with unique properties.
Material Science: Explored for its potential in creating novel materials with specific chemical and physical characteristics.
Mécanisme D'action
As a cytotoxic agent, Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate induces cell death in cancer cells by cross-linking DNA strands and inhibiting cell division. It interacts with DNA molecules and forms DNA adducts that impair the replication machinery of cancer cells.
Safety and Hazards
This compound is highly cytotoxic and can cause significant adverse effects in humans. It can induce nausea, vomiting, diarrhea, bone marrow suppression, and other side effects. Safety data sheets indicate that it causes skin irritation and serious eye irritation . It is harmful to aquatic life with long-lasting effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate typically involves the following steps:
Starting Materials: Cyclohexane-1,4-dicarboxylic acid and 2-chloroethanol.
Esterification Reaction: The cyclohexane-1,4-dicarboxylic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form dimethyl cyclohexane-1,4-dicarboxylate.
Substitution Reaction: The dimethyl cyclohexane-1,4-dicarboxylate is then reacted with 2-chloroethanol in the presence of a base, such as sodium hydroxide, to introduce the 2-chloroethyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of cyclohexane-1,4-dicarboxylic acid and methanol are esterified using sulfuric acid as a catalyst.
Continuous Flow Reactors: The substitution reaction with 2-chloroethanol is carried out in continuous flow reactors to ensure efficient mixing and reaction control.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the ester groups to alcohols.
Substitution: The 2-chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new carbon-nitrogen or carbon-sulfur bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products:
Oxidation: Cyclohexane-1,4-dicarboxylic acid derivatives.
Reduction: Cyclohexane-1,4-dimethanol derivatives.
Substitution: Compounds with new functional groups replacing the 2-chloroethyl group.
Comparaison Avec Des Composés Similaires
Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate can be compared with similar compounds such as:
Dimethyl cyclohexane-1,4-dicarboxylate: Lacks the 2-chloroethyl group, making it less reactive in substitution reactions.
Dimethyl 1-(2-bromoethyl)cyclohexane-1,4-dicarboxylate: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and reaction conditions.
Dimethyl 1-(2-hydroxyethyl)cyclohexane-1,4-dicarboxylate: Contains a hydroxy group, making it more suitable for further functionalization through esterification or etherification reactions.
The uniqueness of this compound lies in its specific reactivity due to the presence of the 2-chloroethyl group, which allows for a wide range of chemical transformations and applications.
Propriétés
IUPAC Name |
dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClO4/c1-16-10(14)9-3-5-12(6-4-9,7-8-13)11(15)17-2/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBAUDQPYATDMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)(CCCl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545503 | |
| Record name | Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106004-06-2 | |
| Record name | Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
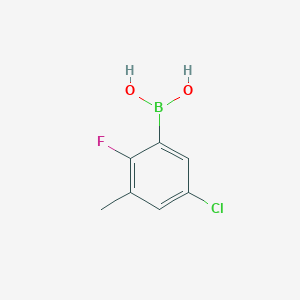
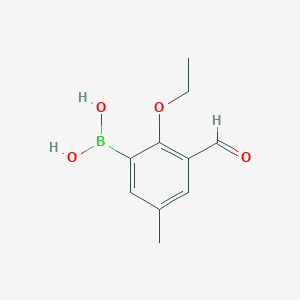
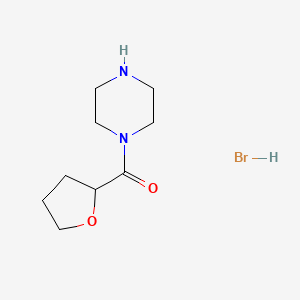
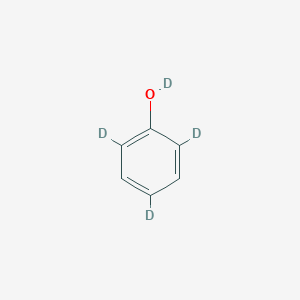
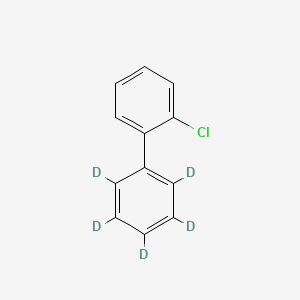


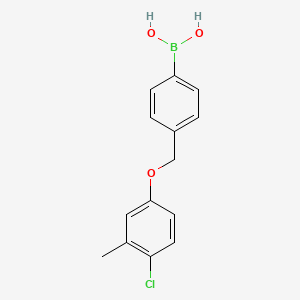
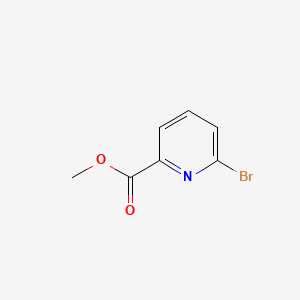


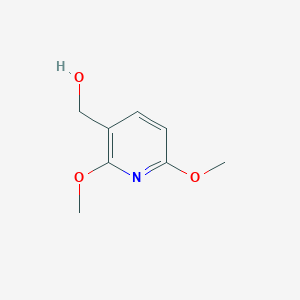
![3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid](/img/structure/B1355243.png)
